molecular formula C17H34 B14672316 1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane CAS No. 41977-41-7

1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane

Cat. No.: B14672316
CAS No.: 41977-41-7
M. Wt: 238.5 g/mol
InChI Key: FJEKNDIOTCDWOS-UHFFFAOYSA-N
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Description

1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a methyl group, a 2-methylpropyl group, and a nonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes. The reaction conditions often include an inert atmosphere and a solvent such as diethyl ether.

Industrial Production Methods

Industrial production of cyclopropanes, including this compound, often involves large-scale cyclopropanation reactions. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropanols or cyclopropanones.

    Reduction: Reduction reactions can convert cyclopropanes to alkanes.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products

    Oxidation: Cyclopropanols and cyclopropanones.

    Reduction: Alkanes.

    Substitution: Halogenated cyclopropanes.

Scientific Research Applications

1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane has several applications in scientific research:

    Chemistry: Used as a model compound to study cyclopropane chemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cycloalkane with a three-membered ring.

    Methylcyclopropane: A cyclopropane ring with a single methyl substituent.

    1-Methyl-1-(2-methylpropyl)cyclohexane: A cyclohexane ring with similar substituents.

Uniqueness

1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the nonyl group increases its hydrophobicity, while the cyclopropane ring contributes to its reactivity and stability.

Properties

CAS No.

41977-41-7

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

1-methyl-1-(2-methylpropyl)-2-nonylcyclopropane

InChI

InChI=1S/C17H34/c1-5-6-7-8-9-10-11-12-16-14-17(16,4)13-15(2)3/h15-16H,5-14H2,1-4H3

InChI Key

FJEKNDIOTCDWOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CC1(C)CC(C)C

Origin of Product

United States

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